molecular formula C10H9NO3 B2418292 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 72985-49-0

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2418292
CAS No.: 72985-49-0
M. Wt: 191.186
InChI Key: FGZDNNJCFOKWBL-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the reaction might involve the use of 4-methyl-2,3-dihydro-1H-indole-2,3-dione as a starting material, which is then methoxylated using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This method is favored due to its efficiency and the relatively mild conditions required. The process involves the use of industrial reactors where the reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2,3-dihydro-1H-indole-2,3-dione: Lacks the methoxy group, leading to different chemical and biological properties.

    7-hydroxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.

    4-methyl-2,3-dihydro-1H-indole-2,3-dione: Another derivative with different substituents on the indole ring

Uniqueness

The presence of the methoxy group in 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione imparts unique chemical properties, such as increased electron density on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-methoxy-4-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZDNNJCFOKWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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